
N-t-Boc-2-bromoethylamine-d4
Übersicht
Beschreibung
N-t-Boc-2-bromoethylamine-d4, also known as tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate, is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Vorbereitungsmethoden
The synthesis of N-t-Boc-2-bromoethylamine-d4 involves the reaction of 2-bromoethylamine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters to ensure high yield and purity. The compound is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
N-t-Boc-2-bromoethylamine-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide synthesis where it reacts with carboxylic acids to form amide bonds.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-t-Boc-2-bromoethylamine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce deuterium atoms into molecules, which can help in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.
Industry: It is used in the production of stable isotope-labeled compounds for environmental analysis and quality control
Wirkmechanismus
The mechanism of action of N-t-Boc-2-bromoethylamine-d4 involves its incorporation into molecules where deuterium atoms replace hydrogen atoms. This substitution can affect the chemical and physical properties of the molecules, such as their stability and reactivity. In metabolic studies, the deuterium-labeled compound can be tracked using NMR spectroscopy to study metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
N-t-Boc-2-bromoethylamine-d4 is similar to other Boc-protected bromoethylamines, such as N-t-Boc-2-bromoethylamine and 2-(Boc-amino)ethyl bromide. the presence of deuterium atoms in this compound makes it unique and valuable for specific applications in research. The deuterium labeling provides additional stability and allows for more precise tracking in metabolic studies .
Similar compounds include:
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
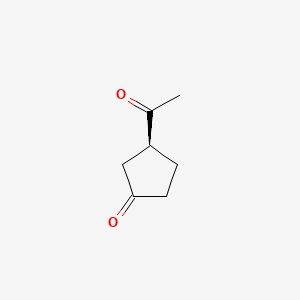

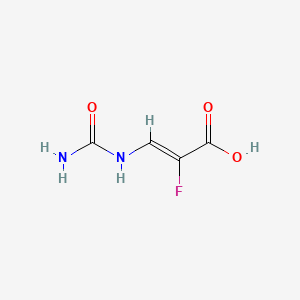

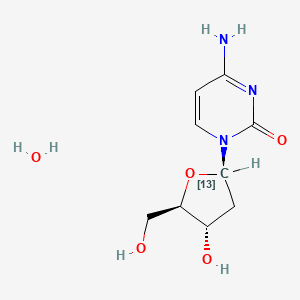
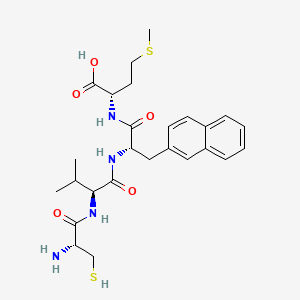

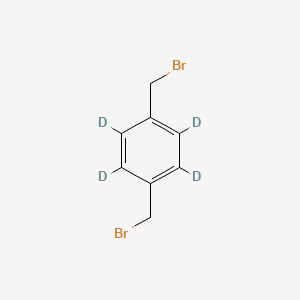
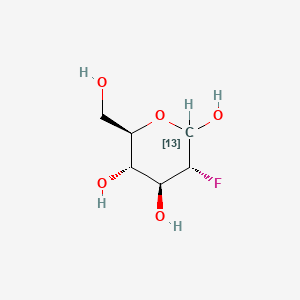
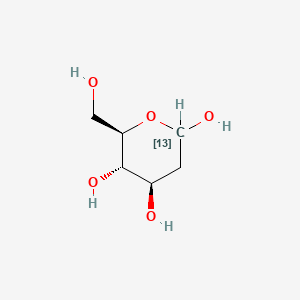
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)


